molecular formula C11H10O3 B1344171 Methyl 2-methyl-1-benzofuran-5-carboxylate CAS No. 117379-97-2

Methyl 2-methyl-1-benzofuran-5-carboxylate

Cat. No. B1344171
Key on ui cas rn: 117379-97-2
M. Wt: 190.19 g/mol
InChI Key: JRCRSXNCAUQMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911469B2

Procedure details

Methyl 4-hydroxybenzoate (25.51 g), 2,3-dichloropropene (22.33 g) and potassium carbonate (27.65 g) were heated in 2-butanone (150 ml) at 70° C. for 20 hr. The reaction mixture was concentrated, and water was added, which was followed by extraction with toluene. The extract was washed with saturated brine and concentrated. To the concentrate (34.5 g) was added diethyl aniline (100 ml) and the mixture was stirred at 200° C. for 89 hr. After cooing, toluene and concentrated hydrochloric acid were added and the toluene layer was washed with saturated brine, and dried over sodium sulfate. After concentration, formic acid (80 ml) was added to the residue (34.5 g) and the mixture was refluxed for 25 hr. After concentration, ethyl acetate and water were added. The separated toluene layer was washed with a saturated aqueous solution of sodium hydrogencarbonate, dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography to give the objective compound (3.30 g).
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
22.33 g
Type
reactant
Reaction Step One
Quantity
27.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13]([CH2:15]Cl)=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]2[O:1][C:13]([CH3:15])=[CH:14][C:11]=2[CH:10]=1)=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.51 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
22.33 g
Type
reactant
Smiles
ClC(=C)CCl
Name
Quantity
27.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 200° C. for 89 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
which was followed by extraction with toluene
WASH
Type
WASH
Details
The extract was washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
To the concentrate (34.5 g)
ADDITION
Type
ADDITION
Details
was added diethyl aniline (100 ml)
ADDITION
Type
ADDITION
Details
toluene and concentrated hydrochloric acid were added
WASH
Type
WASH
Details
the toluene layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, formic acid (80 ml)
ADDITION
Type
ADDITION
Details
was added to the residue (34.5 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 25 hr
Duration
25 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, ethyl acetate and water
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The separated toluene layer was washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
89 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(OC(=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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